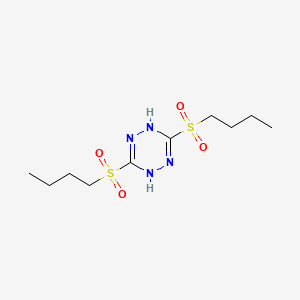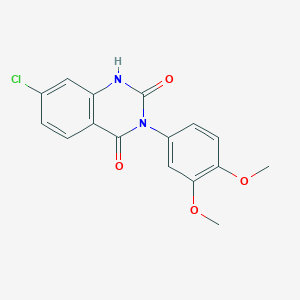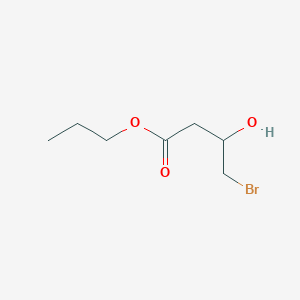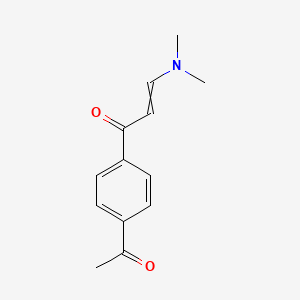
N,4-Bis(2,2-diphenylethenyl)-N-(4-methylphenyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,4-Bis(2,2-diphenylethenyl)-N-(4-methylphenyl)aniline is an organic compound that belongs to the class of diarylethenes. These compounds are known for their photochromic properties, which means they can change color upon exposure to light. This particular compound is of interest in various fields such as materials science, chemistry, and potentially in biological applications due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4-Bis(2,2-diphenylethenyl)-N-(4-methylphenyl)aniline typically involves the reaction of 4-methyl-N-phenylaniline with 2,2-diphenylethenyl bromide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include tetrahydrofuran (THF) or dimethylformamide (DMF), and bases such as potassium carbonate (K2CO3) or sodium hydride (NaH) are employed to deprotonate the aniline, facilitating the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N,4-Bis(2,2-diphenylethenyl)-N-(4-methylphenyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce various amine derivatives.
Scientific Research Applications
Chemistry: Used as a photochromic material in the development of light-responsive systems.
Medicine: Investigated for use in drug delivery systems due to its structural properties.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism by which N,4-Bis(2,2-diphenylethenyl)-N-(4-methylphenyl)aniline exerts its effects is primarily related to its photochromic properties. Upon exposure to light, the compound undergoes a reversible structural change, which alters its optical properties. This change is often mediated by the formation and breaking of chemical bonds within the molecule, involving molecular targets such as specific chromophores and pathways related to light absorption and emission.
Comparison with Similar Compounds
Similar Compounds
- N,4-Bis(2,2-diphenylethenyl)aniline
- N,4-Bis(2,2-diphenylethenyl)-N-phenylaniline
- N,4-Bis(2,2-diphenylethenyl)-N-(4-chlorophenyl)aniline
Uniqueness
N,4-Bis(2,2-diphenylethenyl)-N-(4-methylphenyl)aniline is unique due to the presence of the 4-methylphenyl group, which can influence its electronic properties and reactivity. This structural feature may enhance its photochromic behavior and make it more suitable for specific applications compared to its analogs.
Properties
CAS No. |
535925-20-3 |
|---|---|
Molecular Formula |
C41H33N |
Molecular Weight |
539.7 g/mol |
IUPAC Name |
N-(2,2-diphenylethenyl)-N-[4-(2,2-diphenylethenyl)phenyl]-4-methylaniline |
InChI |
InChI=1S/C41H33N/c1-32-22-26-38(27-23-32)42(31-41(36-18-10-4-11-19-36)37-20-12-5-13-21-37)39-28-24-33(25-29-39)30-40(34-14-6-2-7-15-34)35-16-8-3-9-17-35/h2-31H,1H3 |
InChI Key |
VIRVMYSKWOVSHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)C=C(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid;[3-[(10-methylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14220392.png)
![(1R,2R,4S)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14220399.png)

![3-(2-methoxyphenyl)-5-(4-methylphenyl)-2H-pyrazolo[3,4-c]pyridazine](/img/structure/B14220423.png)
![4-(2-{4-[(2-Hydroxyethyl)(methyl)amino]phenyl}hydrazinylidene)cyclohexa-2,5-dien-1-one](/img/structure/B14220429.png)

![3,3-Diethyl-5-[2-(morpholin-4-yl)ethyl]oxolan-2-one](/img/structure/B14220434.png)
![1-{[(5-Bromopentyl)oxy]methyl}pyrene](/img/structure/B14220437.png)

![Benzenesulfonamide, N-[1-(3-bromophenyl)-2-propenyl]-4-methyl-](/img/structure/B14220445.png)
![Methanesulfonamide, N-[5-(methylamino)-2-thiazolyl]-](/img/structure/B14220449.png)

![6-[(2-hydroxyacetyl)amino]-N-phenylhexanamide](/img/structure/B14220462.png)

